molecular formula C9H7NO2S2 B570462 Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate CAS No. 113071-96-8

Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate

Cat. No.: B570462
CAS No.: 113071-96-8
M. Wt: 225.28
InChI Key: AMCGHLNXBNKYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate is an organosulfur compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused to a benzene ring, with a mercapto group and a carboxylate ester group attached. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide, followed by esterification. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial route often entails the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate is unique due to the presence of both a mercapto group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-12-8(11)5-3-2-4-6-7(5)10-9(13)14-6/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQDBNJCWUXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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